The biosynthetic pathway of leptomycin B is governed by a ~90 kb gene cluster (lep) identified in Streptomyces sp. ATCC 39366. This cluster comprises four large polyketide synthase (PKS) genes (lepA, lepB, lepC, and lepD) encoding 12 modular PKS units and a cytochrome P450 gene essential for post-assembly modifications [1] [4].
The lep PKS follows a modular type I architecture, where each module minimally contains a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain. The AT domains selectively incorporate malonyl-CoA or methylmalonyl-CoA extender units. Notably, module 7 in lepC specifically recruits ethylmalonyl-CoA—a rare C6 extender unit critical for the C9 ethyl side chain in leptomycin B [1] [4] [2]. The domain organization dictates the sequential assembly of the polyketide backbone through decarboxylative Claisen condensations, with reductive domains (KR, DH) in specific modules generating hydroxyl groups and double bonds [1] [8].
Table 1: PKS Modules in the Leptomycin B Biosynthetic Gene Cluster
| Gene | Modules | Key Domains | Extender Unit | Product Modification |
|---|---|---|---|---|
| lepA | 1–3 | KS-AT-KR-ACP | Methylmalonyl-CoA | β-Ketoreduction |
| lepB | 4–6 | KS-AT-DH-ER-KR-ACP | Malonyl-CoA | Dehydration, enol reduction |
| lepC | 7–9 | KS-AT-ACP (Module 7: ATEthylmalonyl) | Ethylmalonyl-CoA (Module 7) | Alkyl branch at C9 |
| lepD | 10–12 | KS-AT-ACP + TE | Methylmalonyl-CoA | Thioesterase-mediated cyclization |
A dedicated cytochrome P450 monooxygenase catalyzes the epoxidation of the terminal olefin in the linear polyketide intermediate. This oxidation generates the electrophilic α,β-epoxy-δ-lactone moiety essential for leptomycin B’s bioactivity. In vivo studies confirm that P450 inactivation abolishes leptomycin production, underscoring its indispensability [1] [4].
1.2.1. Streptomyces lividans as a Model Host for Pathway ReconstitutionReconstitution of the lep cluster in S. lividans resulted in successful production of both leptomycin A and B, validating the cluster's autonomy. S. lividans was chosen due to its genetic tractability, minimal endogenous secondary metabolism, and compatibility with Streptomyces regulatory elements. However, initial transformation efficiency was low (8×10² CFU/μg DNA), requiring glycine-mediated cell-wall weakening and dam⁻ plasmid DNA to overcome restriction barriers [1] [4] [5].
Leptomycin B production in S. lividans demonstrated this host’s inherent capacity to synthesize ethylmalonyl-CoA—a precursor absent in standard Streptomyces primary metabolism. Ethylmalonyl-CoA is derived via the ethylmalonyl-CoA pathway, where crotonyl-CoA undergoes carboxylation, CoA esterification, and rearrangement. This pathway’s activity in S. lividans highlights metabolic flexibility exploitable for complex polyketide engineering [1] [2] [4].
Table 2: Requirements for Heterologous Leptomycin Production
| Host System | Transformation Efficiency | Key Challenges | Precursor Supply | Output |
|---|---|---|---|---|
| Streptomyces lividans | 8×10² CFU/μg DNA | Restriction systems, cell-wall integrity | Endogenous ethylmalonyl-CoA | Leptomycin A and B |
| E. coli (Theoretical) | Not achieved | PKS folding, post-translational modification | Limited malonyl-CoA derivatives | None reported |
The lep cluster exhibits evolutionary parallels with other Streptomyces PKS systems:
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